molecular formula C14H22O4 B1366380 Decahydro-2,6-naphthalenedicarboxylic Acid Dimethyl Ester CAS No. 3068-02-8

Decahydro-2,6-naphthalenedicarboxylic Acid Dimethyl Ester

Cat. No.: B1366380
CAS No.: 3068-02-8
M. Wt: 254.32 g/mol
InChI Key: XYHMJVZAEWACCS-UHFFFAOYSA-N
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Description

Decahydro-2,6-naphthalenedicarboxylic Acid Dimethyl Ester is a chemical compound with the molecular formula C14H22O4 . It appears as a white to almost white powder or crystal .


Molecular Structure Analysis

The molecular weight of this compound is 254.33 . The molecular structure can be viewed using specific software .


Physical and Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius .

Scientific Research Applications

Stereochemistry and Chemical Transformations

  • Stereochemistry of Isomers : Decahydro-1,2-naphthalenedicarboxylic acid, a related compound, has been studied for its stereochemistry and chemical transformations. Researchers explored the configurations and stability of various isomers, contributing to the understanding of the molecular structure and behavior of cyclic compounds (Nazarov, Kucherov, & Andreev, 1956).

Industrial and Material Applications

  • Commercial Production and Polymer Applications : Dimethyl-2,6-naphthalenedicarboxylate has been reviewed for its role in the commercialization and development of polyethylene naphthalate (PEN). This includes discussions on chemical routes, production economics, and polymer applications, highlighting its significance in industrial chemistry (L. D. Lillwitz, 2001).

  • Crystal Structures and Physical Properties : The crystal structures of related compounds like naphthalenedicarboxylic acid and dimethyl naphthalenedicarboxylate have been determined, providing insights into their physical properties and molecular conformations (Kaduk & Golab, 1999).

  • Polymer Synthesis and Properties : The synthesis and characterization of novel aromatic poly(ester amide)s derived from naphthalene-containing compounds have been explored, demonstrating their potential in creating high-performance materials with specific thermal and mechanical properties (Hsiao & Leu, 2004).

Analytical Chemistry Applications

  • Analytical Techniques : Dimethyl-2,6-naphthalenedicarboxylate has been utilized in capillary zone electrophoresis for the separation of organic anions, offering a sensitive method for environmental analysis (Dabek-Zlotorzynska & Dlouhy, 1994).

Catalysis and Reaction Mechanisms

  • Catalytic Synthesis : Research on the catalytic synthesis of dimethyl-2,6-naphthalenedicarboxylate over silicotungstic acid has revealed optimal reaction conditions and high yields, contributing to the field of catalysis and industrial chemistry (Z. Zhi, 2001).

Fluorophores and Sensing Applications

  • Fluorophore Synthesis : The synthesis of environment-sensitive fluorophores using naphthalenedicarboxylic acid derivatives has been reported, with applications in protein-protein interaction studies and tissue distribution analysis (Baathulaa, Xu, & Qian, 2011).

Solubility and Thermodynamics

  • Solubility Studies : The solubility of dimethyl-2,6-naphthalenedicarboxylate in various organic solvents has been measured, contributing to our understanding of its chemical properties and applications in different mediums (Qing Xia & Pei-sheng Ma, 2007).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Safety Data Sheet (SDS) provided by the manufacturer .

Properties

IUPAC Name

dimethyl 1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-2,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O4/c1-17-13(15)11-5-3-10-8-12(14(16)18-2)6-4-9(10)7-11/h9-12H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYHMJVZAEWACCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC2CC(CCC2C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00463454
Record name Dimethyl decahydronaphthalene-2,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00463454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3068-02-8
Record name Dimethyl decahydronaphthalene-2,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00463454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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